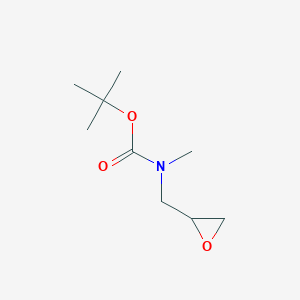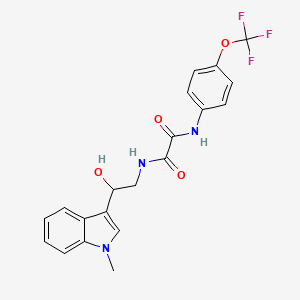
(2S)-5-(4-Methoxyphenyl)pentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5-(4-Methoxyphenyl)pentan-2-amine, also known as MP2P, is a chemical compound that is widely used in scientific research. It is a precursor to amphetamines and is commonly used in the synthesis of these compounds. MP2P has a variety of applications in scientific research, including in the study of the mechanism of action of amphetamines, as well as in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of (2S)-5-(4-Methoxyphenyl)pentan-2-amine is not well understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, appetite, and attention, among other things.
Biochemical and Physiological Effects:
(2S)-5-(4-Methoxyphenyl)pentan-2-amine has a variety of biochemical and physiological effects. It is known to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased alertness, improved mood, and decreased appetite. However, it can also have negative effects such as increased heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
(2S)-5-(4-Methoxyphenyl)pentan-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also a precursor to amphetamines, which are widely used in scientific research. However, there are also limitations to its use. It can be difficult to purify and can be unstable under certain conditions.
Future Directions
There are several future directions for research involving (2S)-5-(4-Methoxyphenyl)pentan-2-amine. One area of research is the development of new drugs for the treatment of various conditions. (2S)-5-(4-Methoxyphenyl)pentan-2-amine can be used as a precursor to these drugs, and research is ongoing to develop new drugs with improved efficacy and fewer side effects. Another area of research is the study of the mechanism of action of amphetamines. (2S)-5-(4-Methoxyphenyl)pentan-2-amine is a key precursor to these compounds, and research is ongoing to better understand how they work in the brain. Finally, there is ongoing research into the synthesis and purification of (2S)-5-(4-Methoxyphenyl)pentan-2-amine, with the goal of developing more efficient and cost-effective methods for its production.
Synthesis Methods
The synthesis of (2S)-5-(4-Methoxyphenyl)pentan-2-amine involves the reaction of 4-methoxyphenylacetone with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the resulting product is purified using various methods such as distillation or chromatography.
Scientific Research Applications
(2S)-5-(4-Methoxyphenyl)pentan-2-amine is widely used in scientific research as a precursor to amphetamines. Amphetamines are a class of drugs that are used to treat a variety of conditions such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. (2S)-5-(4-Methoxyphenyl)pentan-2-amine is used in the synthesis of amphetamines such as methamphetamine and amphetamine, which are widely used in the treatment of these conditions.
properties
IUPAC Name |
(2S)-5-(4-methoxyphenyl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(13)4-3-5-11-6-8-12(14-2)9-7-11/h6-10H,3-5,13H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICQTXBAZKKUTD-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=C(C=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC1=CC=C(C=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5-(4-Methoxyphenyl)pentan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyrimidin-6-one](/img/structure/B2488104.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2488111.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)
![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2488113.png)
![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)
![N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide](/img/structure/B2488116.png)
![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2488117.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)



![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)